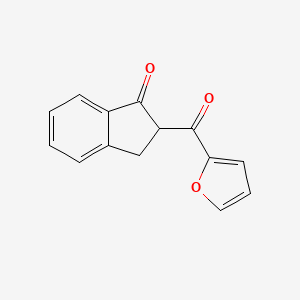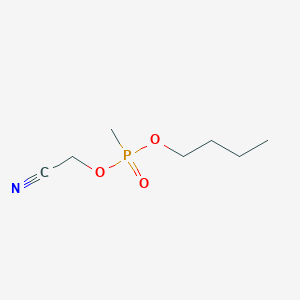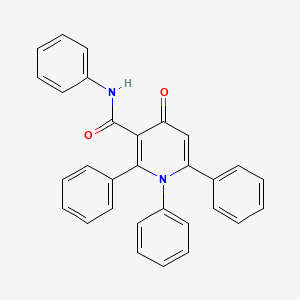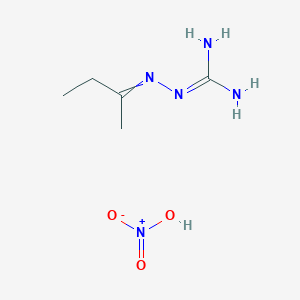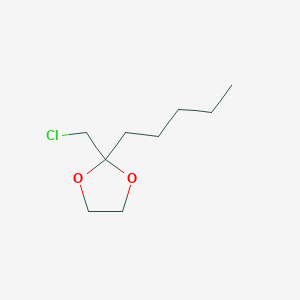
2-(Chloromethyl)-2-pentyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-2-pentyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. This compound is characterized by the presence of a chloromethyl group and a pentyl group attached to the dioxolane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-pentyl-1,3-dioxolane can be achieved through several methods. One common method involves the reaction of pentyl alcohol with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate chloromethyl ether, which then cyclizes to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction parameters such as temperature and pressure are crucial for the industrial synthesis of this compound.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-2-pentyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding dioxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted dioxolanes, while oxidation and reduction reactions produce oxidized or reduced derivatives, respectively.
科学的研究の応用
2-(Chloromethyl)-2-pentyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 2-(Chloromethyl)-2-pentyl-1,3-dioxolane involves its interaction with various molecular targets and pathways. The chloromethyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This reactivity is exploited in the design of drugs and other bioactive compounds. The dioxolane ring provides stability and enhances the compound’s ability to interact with specific targets.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-1,3-dioxolane: Lacks the pentyl group, making it less hydrophobic.
2-(Bromomethyl)-2-pentyl-1,3-dioxolane: Similar structure but with a bromomethyl group instead of chloromethyl.
2-(Chloromethyl)-2-ethyl-1,3-dioxolane: Contains an ethyl group instead of a pentyl group.
Uniqueness
2-(Chloromethyl)-2-pentyl-1,3-dioxolane is unique due to the presence of both the chloromethyl and pentyl groups, which confer specific chemical and physical properties. The pentyl group increases the compound’s hydrophobicity, enhancing its interactions with hydrophobic environments and targets. The chloromethyl group provides a reactive site for various chemical modifications, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
57858-35-2 |
|---|---|
分子式 |
C9H17ClO2 |
分子量 |
192.68 g/mol |
IUPAC名 |
2-(chloromethyl)-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C9H17ClO2/c1-2-3-4-5-9(8-10)11-6-7-12-9/h2-8H2,1H3 |
InChIキー |
HEWIOWATZOWYJJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1(OCCO1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14617983.png)
![1-(1,4-Diphenyl-3,11a-dihydro-7H-pyridazino[4,5-d]azonin-7-yl)ethan-1-one](/img/structure/B14617989.png)
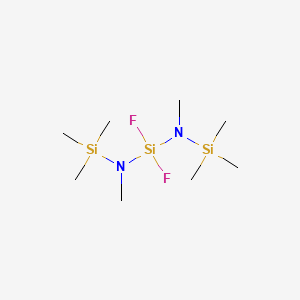
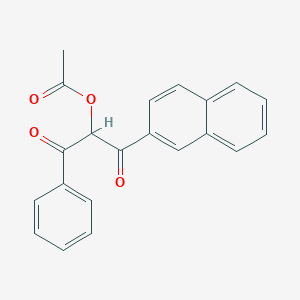


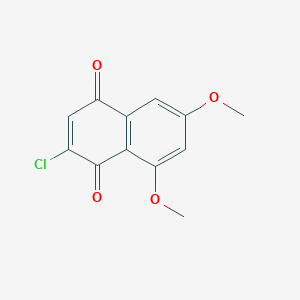
![3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14618040.png)
![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline](/img/structure/B14618041.png)
![Dibutyl [(butylamino)methyl]phosphonate](/img/structure/B14618047.png)
